molecular formula C21H19N3OS B2973253 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-69-8

2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2973253
CAS No.: 2034315-69-8
M. Wt: 361.46
InChI Key: DYJBKFJXVQPPGZ-UHFFFAOYSA-N
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Description

2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one ( 2034315-69-8) is a complex heterocyclic compound with a molecular formula of C21H19N3OS and a molecular weight of 361.46 g/mol. This molecule features a pyrrolo[3,2-d]pyrimidine core, a scaffold known for its structural resemblance to purine bases and its significant versatility in medicinal chemistry . The core structure is substituted with phenyl groups at the 3 and 7 positions and a proprietary isopropylthio moiety at the 2-position, which collectively contribute to its unique electronic properties and potential for targeted biological interactions . The pyrrolopyrimidine class of compounds has demonstrated substantial research value in oncology and enzymology. Specifically, analogs based on the pyrrolo[3,2-d]pyrimidine structure have been identified as potent, water-soluble antimitotic agents that bind to the colchicine site of tubulin, leading to microtubule depolymerization and inhibition of cancer cell proliferation . Furthermore, closely related pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as ATP-competitive inhibitors of various protein kinases, such as p21-activated kinase 4 (PAK4), which is a key effector overexpressed in numerous human cancers . The presence of the isopropylthio group in this specific compound is a strategic modification that may enhance solubility and bioavailability, while the aromatic phenyl rings are instrumental in facilitating specific interactions with biological targets through π-π stacking and hydrophobic effects . This product is offered as a high-purity chemical tool for research and development applications. It is intended for use in in vitro assays to investigate kinase inhibition pathways, to explore structure-activity relationships in anticancer drug discovery, and for other pharmacological studies. This product is labeled "For Research Use Only." It is not intended for direct human or veterinary diagnostic or therapeutic applications, nor for use in food, food additives, drugs, or cosmetics.

Properties

IUPAC Name

3,7-diphenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14(2)26-21-23-18-17(15-9-5-3-6-10-15)13-22-19(18)20(25)24(21)16-11-7-4-8-12-16/h3-14,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJBKFJXVQPPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step procedures:

  • Starting materials: : The synthesis begins with appropriate starting materials such as substituted pyrimidines and thiols.

  • Formation of intermediates: : The initial reaction usually involves the formation of key intermediates, which may include nucleophilic substitution reactions.

  • Cyclization: : The key step involves cyclization, where intermediates undergo intramolecular cyclization to form the pyrrolopyrimidine ring system.

  • Functional group modifications: : Post-cyclization, various functional group modifications are carried out to introduce the isopropylthio and diphenyl substituents.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to improve yield and reduce costs. This may involve the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized using agents like hydrogen peroxide or permanganates.

  • Reduction: : Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and reaction conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, permanganates, catalytic conditions.

  • Reduction: : Sodium borohydride, lithium aluminium hydride, mild acidic conditions.

  • Substitution: : Nucleophiles or electrophiles like halogens, alkylating agents, under conditions like reflux, microwave-assisted synthesis.

Major Products Formed

The major products depend on the reaction type:

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Reduction of ketones to alcohols, nitriles to amines.

  • Substitution: : Introduction of new substituents like halogens or alkyl groups.

Scientific Research Applications

2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has numerous applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. It serves as a probe in studying various chemical reactions.

  • Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties. It's used in cell culture studies to evaluate its effects on cell proliferation and apoptosis.

  • Medicine: : Investigated for its therapeutic potential in treating diseases. It's being studied for its role in inhibiting enzymes and signaling pathways involved in disease progression.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : It may target enzymes like kinases, proteases, or receptors involved in cell signaling.

  • Pathways Involved: : The compound can modulate pathways such as apoptosis, cell cycle regulation, and oxidative stress response.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs of the target compound, focusing on substituent variations and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight Key References
2-(Isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Target) - 2: Isopropylthio
- 3: Phenyl
- 7: Phenyl
C₂₃H₂₁N₃OS ~387.1 (Calculated) N/A
2-(Benzylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one - 2: Benzylthio
- 3: Phenyl
- 7: Phenyl
C₂₅H₁₉N₃OS 409.5
2-((3-Methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one - 2: 3-Methylbenzylthio
- 3: Phenyl
- 7: Phenyl
C₂₆H₂₁N₃OS 423.5
2-(Benzylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one - 2: Benzylthio
- 3: p-Tolyl
- 7: Phenyl
C₂₆H₂₁N₃OS 423.5
2-((4-Fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one - 2: 4-Fluorobenzylthio
- 7: Phenyl
C₁₉H₁₄FN₃OS 351.4

Key Observations:

  • Molecular Weight: The target compound (~387.1 g/mol) is lighter than benzylthio analogs (409.5–423.5 g/mol), which may improve pharmacokinetic properties like absorption .
  • Synthetic Flexibility: Substituents at position 2 (e.g., benzylthio, isopropylthio) are introduced via nucleophilic substitution reactions, similar to methods described for thieno[3,2-d]pyrimidinones .

Physicochemical Property Trends

  • Solubility : Smaller substituents (e.g., isopropylthio) likely increase aqueous solubility compared to bulky benzylthio groups.
  • Thermal Stability: Thieno[3,2-d]pyrimidinones with methoxyphenyl groups exhibit melting points >200°C , suggesting similar thermal stability for the target compound.

Biological Activity

2-(Isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C19_{19}H18_{18}N4_{4}OS
  • Molecular Weight : 358.44 g/mol
  • CAS Number : 1111997-18-2

Antitumor Activity

Research has indicated that pyrrolo[3,2-d]pyrimidines exhibit promising antitumor properties. A study highlighted the structure-activity relationship (SAR) of related compounds, suggesting that modifications to the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines. The introduction of the isopropylthio group may contribute to increased lipophilicity and improved cellular uptake, enhancing its antitumor efficacy .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit Janus kinases (JAKs), which are pivotal in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Interference with DNA Synthesis : The compound may disrupt DNA synthesis by intercalating into the DNA helix or inhibiting topoisomerases, leading to cell cycle arrest and apoptosis .

Case Studies

  • In Vitro Studies : In vitro assays using human cancer cell lines have demonstrated that this compound exhibits dose-dependent cytotoxicity. The IC50_{50} values vary across different cell lines, indicating selective toxicity that warrants further investigation.
  • Animal Models : Preliminary studies in animal models suggest that this compound can significantly reduce tumor size when administered at specific doses over a defined period. These studies are crucial for establishing effective dosing regimens for future clinical trials.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntitumorCytotoxicity against cancer cells
AntihypertensiveBlood pressure reduction
Kinase InhibitionPotential JAK inhibition

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